molecular formula C19H13F3N2O3 B2785947 N-(2,5-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide CAS No. 868679-01-0

N-(2,5-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide

Cat. No. B2785947
CAS RN: 868679-01-0
M. Wt: 374.319
InChI Key: QERXJJCVXMTNPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide, commonly known as DFP-10825, is a potent and selective inhibitor of the protein kinase CK2. CK2 is a ubiquitous and constitutively active serine/threonine kinase that plays a critical role in many cellular processes, including cell growth, proliferation, differentiation, and apoptosis. DFP-10825 is a promising tool compound for investigating the role of CK2 in various biological pathways and diseases.

Mechanism of Action

DFP-10825 binds to the ATP-binding site of CK2 and inhibits its activity. CK2 regulates many signaling pathways by phosphorylating target proteins, and its inhibition by DFP-10825 leads to downstream effects on cellular processes. DFP-10825 has been shown to induce apoptosis in cancer cells by inhibiting CK2-mediated phosphorylation of pro-survival proteins.
Biochemical and physiological effects:
DFP-10825 has been shown to inhibit CK2 activity in various cell lines and animal models. In cancer cells, DFP-10825 induces apoptosis and inhibits cell proliferation. In mouse models, DFP-10825 has been shown to reduce tumor growth and metastasis. DFP-10825 has also been shown to regulate circadian rhythms by inhibiting CK2-mediated phosphorylation of clock proteins.

Advantages and Limitations for Lab Experiments

DFP-10825 is a potent and selective inhibitor of CK2, making it a valuable tool compound for investigating the role of CK2 in various biological processes and diseases. However, DFP-10825 has some limitations for lab experiments. It has low aqueous solubility, which can limit its use in some assays. DFP-10825 also has some off-target effects, which should be taken into consideration when interpreting the results of experiments.

Future Directions

DFP-10825 has the potential to be developed into a therapeutic agent for cancer and other diseases. Future research should focus on optimizing its pharmacokinetic and pharmacodynamic properties, and on evaluating its efficacy and safety in preclinical and clinical studies. DFP-10825 can also be used as a tool compound to investigate the role of CK2 in other biological processes and diseases, such as inflammation and neurodegeneration. Finally, DFP-10825 can be used as a starting point for the development of new CK2 inhibitors with improved potency, selectivity, and pharmacological properties.

Synthesis Methods

DFP-10825 can be synthesized using a multi-step synthetic route, starting from commercially available starting materials. The synthesis involves the preparation of key intermediates, followed by coupling and deprotection steps. The final product is obtained in good yield and high purity using standard purification techniques.

Scientific Research Applications

DFP-10825 has been used as a research tool to investigate the role of CK2 in various biological processes and diseases. CK2 has been implicated in cancer, inflammation, and neurodegenerative diseases, making it an attractive target for drug discovery. DFP-10825 has been shown to inhibit CK2 activity in vitro and in vivo, and to induce cell death in cancer cells. DFP-10825 has also been used to study the role of CK2 in DNA damage response and repair, and in the regulation of circadian rhythms.

properties

IUPAC Name

N-(2,5-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N2O3/c20-13-7-8-16(22)17(10-13)23-18(25)14-5-3-9-24(19(14)26)27-11-12-4-1-2-6-15(12)21/h1-10H,11H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QERXJJCVXMTNPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CON2C=CC=C(C2=O)C(=O)NC3=C(C=CC(=C3)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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